molecular formula C9H14ClN3O B2903967 2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide CAS No. 2013871-07-1

2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide

Cat. No.: B2903967
CAS No.: 2013871-07-1
M. Wt: 215.68
InChI Key: JNFFUAMIWUNOGC-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a methyl group, and a pyrazolylmethyl group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide typically involves the reaction of 2-methylpyrazole with N-methylpropanamide in the presence of a chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazolylmethyl group may enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methylacetamide
  • 2-Chloro-N-methyl-N-m-tolylacetamide
  • N-Methyl-2-chloroacetamide

Uniqueness

2-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]propanamide is unique due to the presence of the pyrazolylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-7(10)9(14)12(2)6-8-4-5-11-13(8)3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFFUAMIWUNOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=NN1C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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